molecular formula C16H16BrClO3 B5015613 4-bromo-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene

4-bromo-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene

Cat. No. B5015613
M. Wt: 371.7 g/mol
InChI Key: OZEPKZKLFABWQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-bromo-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene involves multiple steps, including halogenation, etherification, and sometimes coupling reactions. A study by Yıldırım et al. (2016) on a related compound, (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol, highlights the use of single crystal X-ray diffraction, FT-IR, UV-Vis, NMR, and theoretical calculations in its synthesis and analysis, emphasizing the complexity and detailed approach required for such chemicals (Yıldırım, Kaştaş, & Gülsu, 2016).

Molecular Structure Analysis

The molecular structure of compounds in this class is often analyzed using techniques such as X-ray diffraction, which provides insights into their crystalline structure and intramolecular interactions. For example, the work by Subashini, Ramamurthi, and Stoeckli-Evans (2012) on derivatives of benzylidene-4-hydroxybenzohydrazide illustrates the planarity and intramolecular hydrogen bonding typical of these molecules, which could be analogous to the structural characteristics of this compound (Subashini, Ramamurthi, & Stoeckli-Evans, 2012).

Chemical Reactions and Properties

The chemical reactions involving compounds like this compound can include substitution reactions, where the halogen atoms may be replaced by other groups, and addition reactions, depending on the chemical environment and reagents involved. A study by Zhao et al. (2010) on reactions of a related compound, 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one, with benzenethiols underlines the versatility and reactivity of such molecules (Zhao, Song, Jiang, Xu, & Zhu, 2010).

Mechanism of Action

As an intermediate in the synthesis of dapagliflozin, “4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene” contributes to the mechanism of action of dapagliflozin. Dapagliflozin is a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes .

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or if swallowed, it is advised to get medical help .

properties

IUPAC Name

4-bromo-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClO3/c1-2-19-13-4-6-14(7-5-13)20-9-10-21-16-8-3-12(17)11-15(16)18/h3-8,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEPKZKLFABWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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